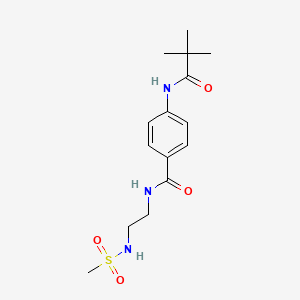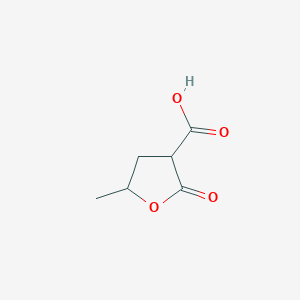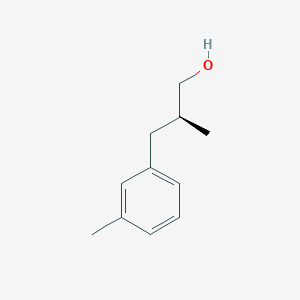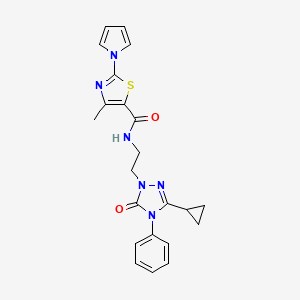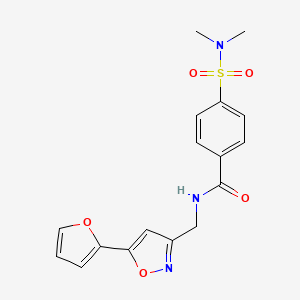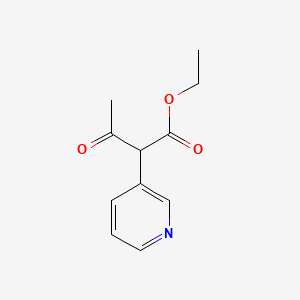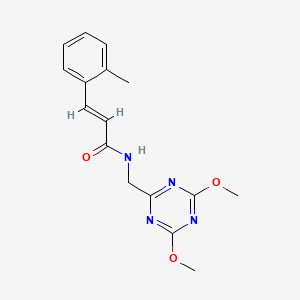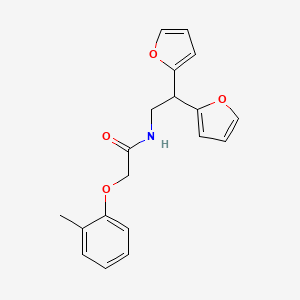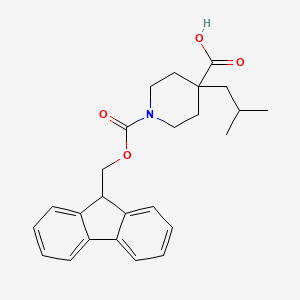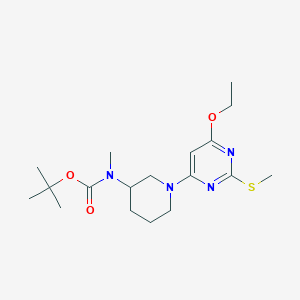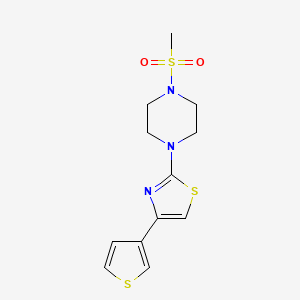
2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
Scientific Research Applications
Anticancer Applications
A study has demonstrated the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, against a range of cancer cell lines, highlighting their potential in cancer treatment (Turov, 2020). Further research into 1,2-dihydropyridines, thiophenes, and thiazole derivatives has shown significant in vitro anticancer activity against human breast cancer cell lines, suggesting their utility in developing anti-breast cancer therapies (Al-Said et al., 2011).
Antimicrobial and Antitubercular Agents
Novel 1,3,4-thiadiazole amide compounds containing piperazine have demonstrated inhibitory effects against bacterial pathogens, contributing to the development of new antimicrobial agents (Xia, 2015). Furthermore, sulfonyl derivatives based on isopropyl thiazole have shown moderate to significant antibacterial, antifungal, and antitubercular activities, indicating their potential as broad-spectrum antimicrobial agents (Kumar et al., 2013).
Antiviral Research
Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines and showed potential as anticancer agents, with specific compounds demonstrating good activity across several cell lines except for one (Mallesha et al., 2012). These findings underscore the versatility of thiazole and piperazine derivatives in addressing various types of diseases, including cancer and infections.
properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-4-thiophen-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S3/c1-20(16,17)15-5-3-14(4-6-15)12-13-11(9-19-12)10-2-7-18-8-10/h2,7-9H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZVHZZNAQABJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2667240.png)
![Dimethyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]benzene-1,4-dicarboxylate](/img/structure/B2667241.png)
![N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide](/img/structure/B2667244.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667245.png)
